molecular formula C12H19N B3118072 Butyl(2-phenylethyl)amine CAS No. 23068-45-3

Butyl(2-phenylethyl)amine

Cat. No. B3118072
CAS RN: 23068-45-3
M. Wt: 177.29 g/mol
InChI Key: WDMJWWMDMSQIGM-UHFFFAOYSA-N
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Description

Butyl(2-phenylethyl)amine is a chemical compound with the formula C12H19N . It is also known as N-butyl(2-phenylethyl)amine .


Synthesis Analysis

The synthesis of amines like Butyl(2-phenylethyl)amine can be achieved through various methods. One common method is the reductive amination of aldehydes or ketones . Another method involves the nucleophilic substitution (S N 2) reactions of alkyl halides with ammonia or other amines .


Molecular Structure Analysis

The molecular structure of Butyl(2-phenylethyl)amine consists of a butyl group (C4H9) and a phenylethyl group (C8H10) attached to a nitrogen atom . The molecular weight of Butyl(2-phenylethyl)amine is 177.2860 .


Chemical Reactions Analysis

Amines like Butyl(2-phenylethyl)amine can undergo a variety of chemical reactions. For instance, they can participate in S N 2 reactions with alkyl halides . They can also be involved in reductive amination reactions with aldehydes or ketones .

Scientific Research Applications

Medicinal Chemistry

“Butyl(2-phenylethyl)amine” belongs to the class of compounds known as 2-phenethylamines . These compounds have been extensively studied in medicinal chemistry . They are often used as building blocks in the synthesis of various therapeutic agents . For instance, they can be used to create ligands for adrenoceptors, dopamine receptors, and sigma receptors .

Central Nervous System Stimulant

2-Phenylethylamine, a structural relative of “Butyl(2-phenylethyl)amine”, is known to act as a central nervous system stimulant . It is related to many psychoactive compounds such as the amphetamines and catecholamines . Therefore, “Butyl(2-phenylethyl)amine” could potentially have similar effects and could be used in research related to the central nervous system.

Psychoactive Research

The noted chemist and psychopharmacologist Alexander Shulgin performed extensive research on 2-phenylethylamine derivatives, including 3,4-methylenedioxymethamphetamine (MDMA) . Given its structural similarity to 2-phenylethylamine, “Butyl(2-phenylethyl)amine” could potentially be used in similar research contexts.

Neurotransmitter Research

2-Phenylethylamine functions as a neurotransmitter in the human central nervous system . Given the structural similarity, “Butyl(2-phenylethyl)amine” could potentially be used in research related to neurotransmitters and their role in various neurological conditions.

Mechanism of Action

Target of Action

Butyl(2-phenylethyl)amine is a derivative of phenethylamine, a compound that has a wide presence in nature and plays a significant role in various biochemical processes . The primary targets of phenethylamine derivatives are often neurotransmitter receptors, such as dopamine, norepinephrine, and epinephrine receptors . These receptors play a critical role in voluntary movement, stress, and mood regulation .

Mode of Action

This change can activate or inhibit the receptor’s function, leading to a cascade of downstream effects .

Biochemical Pathways

Phenethylamine, and by extension, Butyl(2-phenylethyl)amine, is involved in several biochemical pathways. It is synthesized from the amino acid phenylalanine through the action of the enzyme aromatic L-amino acid decarboxylase . Once synthesized, it can act as a neurotransmitter in the central nervous system .

Pharmacokinetics

Phenethylamine, the parent compound, is known to be rapidly metabolized and has a short half-life .

Result of Action

The result of Butyl(2-phenylethyl)amine’s action would depend on the specific receptors it targets and the downstream effects of these interactions. Given its structural similarity to phenethylamine, it may have psychoactive effects, influencing mood and cognition .

Action Environment

The action of Butyl(2-phenylethyl)amine, like other biogenic amines, can be influenced by various environmental factors. These include the presence of other competing substances, the pH of the environment, and the presence of enzymes that can metabolize the compound .

Future Directions

The future directions in the study of amines like Butyl(2-phenylethyl)amine could involve further exploration of their medicinal chemistry applications . Additionally, new synthetic strategies to access 2-phenethylamine derivatives could also be a focus of future research .

properties

IUPAC Name

N-(2-phenylethyl)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-2-3-10-13-11-9-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMJWWMDMSQIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl(2-phenylethyl)amine

Synthesis routes and methods

Procedure details

2-Phenethylamine (12.5 mL, 12.1 g, 99.5 mmol), butyraldehyde (13.2 mL, 10.8 g, 150 mmol), and 3 Å molecular sieves were stirred at 50 ° C. for 1 h, then at RT for 5.5 h. The reaction was then diluted with CH2Cl2, filtered through celite, then concentrated to an oil. That oil was dissolved in absolute EtOH (150 mL-previously cooled to 0 ° C.), and NaBH4 (5.7 g, 150 mmol) was added. The reaction was stirred at RT overnight, concentrated, partitioned between water and Et2O, then the organic layer was washed with water and brine. After drying over Na2SO4, filtration, and concentration, the compound was purified by vacuum distillation using a 6″ Vigeraux column (98-100° C./9 mm). Recovered 8.2 g (46%).
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
13.2 mL
Type
reactant
Reaction Step One
Name
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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